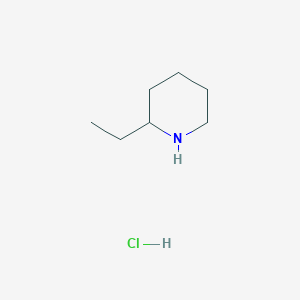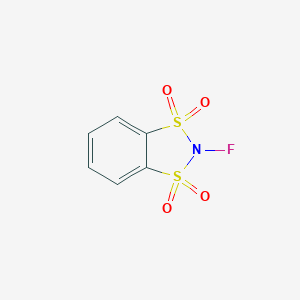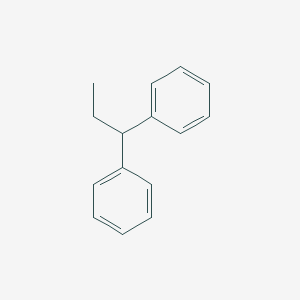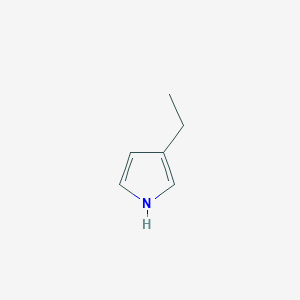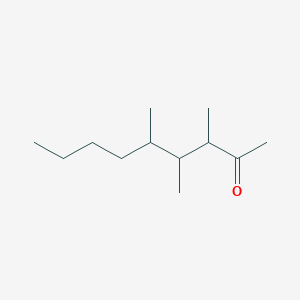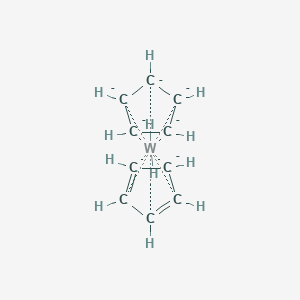
环戊二烯-1,3-二烯; 钨(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;tungsten(2+) is an organometallic compound that features a tungsten ion coordinated to a cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two cyclopentadienyl rings. These compounds have significant applications in catalysis, materials science, and organometallic chemistry due to their unique electronic properties and stability.
科学研究应用
Cyclopenta-1,3-diene;tungsten(2+) has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation, due to its ability to facilitate electron transfer processes.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of metallocenes and related complexes.
Biological Applications: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
作用机制
Target of Action
The primary target of Cyclopenta-1,3-diene;tungsten(2+) is the cyclopentadienyl anion (Cp−) . This anion is an important ligand in cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl ligands form a wide array of organometallic compounds exhibiting different formulations .
Mode of Action
Cyclopenta-1,3-diene;tungsten(2+) interacts with its targets through the formation of organometallic complexes . These complexes are often stable and chemically inert, making them popular and indispensable catalysts in a plethora of organic transformations .
Biochemical Pathways
It’s known that cyclopentadienyl ligands are involved in a variety of chemical transformations, suggesting that they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Cyclopenta-1,3-diene;tungsten(2+) are largely dependent on the specific organometallic complexes it forms and the biochemical pathways it influences . As a catalyst, it could facilitate various chemical transformations, potentially leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of Cyclopenta-1,3-diene;tungsten(2+) can be influenced by various environmental factors. For instance, the formation of its organometallic complexes could be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, its stability and reactivity could be influenced by the presence of oxidizing or reducing agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;tungsten(2+) typically involves the reaction of tungsten hexachloride (WCl6) with cyclopentadiene in the presence of a reducing agent. One common method is as follows:
Reduction of Tungsten Hexachloride: Tungsten hexachloride is reduced using a suitable reducing agent such as sodium or lithium in an inert atmosphere to prevent oxidation.
Formation of the Cyclopentadienyl Complex: The reduced tungsten species is then reacted with cyclopentadiene to form the cyclopenta-1,3-diene;tungsten(2+) complex.
The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reactants and products.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;tungsten(2+) follows similar principles but on a larger scale. The process involves:
Bulk Reduction: Large quantities of tungsten hexachloride are reduced using industrial-scale reducing agents.
Continuous Flow Reactors: The reduced tungsten is then continuously reacted with cyclopentadiene in flow reactors to ensure consistent product quality and yield.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;tungsten(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tungsten, often using oxidizing agents like oxygen or halogens.
Reduction: It can be reduced further to lower oxidation states or even to metallic tungsten using strong reducing agents.
Substitution: Ligand substitution reactions can occur where the cyclopentadienyl ligand is replaced by other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Oxygen, chlorine, or bromine under controlled conditions.
Reduction: Sodium, lithium, or potassium in an inert atmosphere.
Substitution: Phosphines (e.g., triphenylphosphine), carbonyls (e.g., carbon monoxide) in solvents like THF or dichloromethane.
Major Products
Oxidation: Higher oxidation state tungsten complexes.
Reduction: Lower oxidation state tungsten complexes or metallic tungsten.
Substitution: Various substituted tungsten complexes depending on the incoming ligand.
相似化合物的比较
Similar Compounds
Ferrocene (Cyclopenta-1,3-diene;iron(2+)): Similar structure but with iron instead of tungsten. Known for its stability and use in various applications.
Nickelocene (Cyclopenta-1,3-diene;nickel(2+)): Contains nickel and is used in catalysis and materials science.
Chromocene (Cyclopenta-1,3-diene;chromium(2+)): Contains chromium and is studied for its magnetic properties.
Uniqueness
Cyclopenta-1,3-diene;tungsten(2+) is unique due to the specific electronic properties of tungsten, which impart different reactivity and stability compared to its iron, nickel, and chromium counterparts. Tungsten’s higher atomic number and different electron configuration result in distinct catalytic behaviors and applications, particularly in reactions requiring high activation energies or involving heavy substrates.
属性
IUPAC Name |
cyclopenta-1,3-diene;tungsten(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.W/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZQNZFRKNOSAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

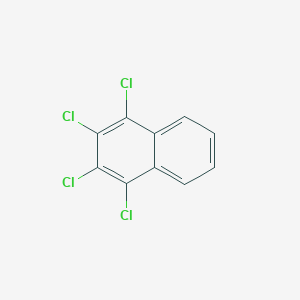
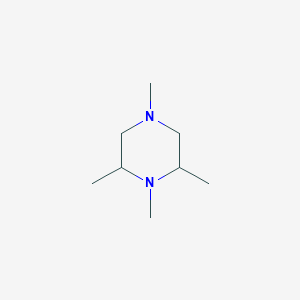

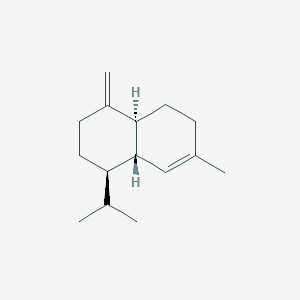

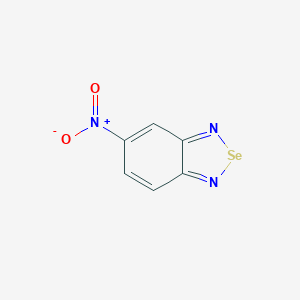

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
